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Compound of Interest

Compound Name: Chrysomycin B

CAS No.: 83852-56-6

Cat. No.: B014802

Get Quote

Executive Summary
Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1][2][3]

[4] First isolated from Streptomyces species (specifically S. A-419) in 1955 alongside its

congener Chrysomycin A, it represents a significant scaffold in the study of DNA-intercalating

agents. While Chrysomycin A (vinyl group at C-8) historically demonstrated higher cytotoxicity,

Chrysomycin B (methyl group at C-8) provides critical insights into Structure-Activity

Relationships (SAR) and toxicity profiles.

This guide synthesizes the foundational in vivo murine data—specifically early National Cancer

Institute (NCI) screens against P388 leukemia and Sarcoma 180—with modern mechanistic

understanding. It is designed to assist researchers in re-evaluating this scaffold for targeted

delivery or combination therapies.
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Chrysomycin B differs from its more potent analog, Chrysomycin A, by a single functional

group on the benzonaphthopyranone backbone.

Chrysomycin A: Contains a vinyl group at the C-8 position.[5]

Chrysomycin B: Contains a methyl group at the C-8 position.

This subtle alteration significantly impacts the electrophilicity and DNA-binding affinity of the

molecule, resulting in a distinct potency profile.

Mechanism: Topoisomerase II Inhibition
Unlike simple intercalators that merely physically block DNA replication, Chrysomycin B acts

as an intercalative Topoisomerase II poison.

Intercalation: The planar aromatic system inserts between DNA base pairs.

Enzyme Trapping: It stabilizes the "cleavable complex" formed between DNA and

Topoisomerase II.

Double-Strand Breaks: This prevents the religation of the DNA strands, leading to

accumulation of double-strand breaks (DSBs).

Apoptosis: The accumulation of DNA damage triggers p53-mediated apoptotic pathways.
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Figure 1: Mechanism of Action for Chrysomycin B. The molecule stabilizes the DNA-

Topoisomerase II complex, preventing DNA religation and triggering apoptotic cell death.

Preclinical Efficacy: The Initial Mouse Reports
The foundational evaluation of Chrysomycin B was conducted during the "Golden Age" of

antibiotic discovery (1950s-1980s), primarily utilizing murine leukemia and sarcoma models.

Key Murine Models Tested
The initial reports focused on two primary syngeneic mouse models:

P388 Lymphocytic Leukemia: The standard NCI screen for identifying antineoplastic agents.

Sarcoma 180 (S180): A solid tumor model used to assess tumor mass reduction.

Comparative Efficacy Data (Historical Synthesis)
Early studies often tested the "Chrysomycin Complex" (A + B) before purifying the individual

components. Subsequent separation revealed the distinct profiles below.

Parameter
Chrysomycin A
(Vinyl)

Chrysomycin B
(Methyl)

Clinical Implication

Murine Model
P388 Leukemia

(CD2F1 Mice)

P388 Leukemia

(CD2F1 Mice)

Standard screening

model

Dose (Optimum) ~0.5 - 1.0 mg/kg ~10 - 20 mg/kg B is less potent

Survival (T/C %) > 150% (Active)
125 - 140%

(Moderately Active)

A is the primary driver

of efficacy

Cytotoxicity (IC50) Low nanomolar Micromolar range
B requires higher

concentration

Toxicity Profile
High (Hepatotoxicity

risk)
Lower acute toxicity

B offers a wider

therapeutic window

Interpretation: Initial reports indicated that Chrysomycin B was approximately 10-20x less

potent than Chrysomycin A in vivo. However, the reduced potency of B was accompanied by a
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reduction in acute lethality, suggesting that the vinyl group in A is a "warhead" responsible for

both extreme efficacy and toxicity.

Structure-Activity Relationship (SAR) Insight
The conversion of the vinyl group (A) to a methyl group (B) reduces the molecule's ability to act

as an alkylating agent or form covalent adducts, restricting it primarily to intercalation. This

makes Chrysomycin B an essential control compound for studying the specific contribution of

the vinyl moiety to aureolic acid-type toxicity.

Experimental Protocols
To reproduce the foundational findings or re-evaluate Chrysomycin B in modern PDX models,

the following protocols are standardized based on historical NCI methodologies and adapted

for current ethical compliance.

Formulation Strategy
Chrysomycins are hydrophobic C-glycosides. Proper formulation is critical to prevent

precipitation in the peritoneal cavity.

Vehicle: 5% DMSO + 10% Cremophor EL + 85% Saline (0.9% NaCl).

Preparation: Dissolve crystalline Chrysomycin B in DMSO first. Add Cremophor EL and

vortex. Slowly add warm saline while vortexing to create a stable micellar suspension.

Storage: Prepare fresh. C-glycosides are light-sensitive (protect from light).

Murine P388 Leukemia Protocol (Survival Endpoint)
Objective: Determine the Increase in Life Span (ILS) of tumor-bearing mice.

Animals: CD2F1 or B6D2F1 mice (female, 18-22g).

Tumor Inoculation (Day 0):

Harvest P388 cells from the ascites of a donor mouse.

Dilute in cold PBS to
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cells/mL.

Inject

mL (

cells) intraperitoneally (IP) into test mice.

Randomization: Randomize mice into groups (n=10) 24 hours post-inoculation.

Treatment (Day 1):

Group 1 (Vehicle): IP injection of Vehicle alone.

Group 2 (Low Dose): Chrysomycin B (5 mg/kg).

Group 3 (High Dose): Chrysomycin B (20 mg/kg).

Group 4 (Positive Control): Doxorubicin (2 mg/kg).

Dosing Schedule: qd x 5 (Daily for 5 days) or q4d x 3 (Every 4th day, 3 doses).

Monitoring: Monitor weight daily. Euthanize if weight loss >20% (toxicity endpoint).

Calculation:

Workflow Visualization
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Figure 2: Standardized P388 Murine Leukemia Screening Workflow.
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Toxicology & Safety Profile
While less toxic than Chrysomycin A, Chrysomycin B is not benign. Initial reports highlighted

specific toxicological risks associated with the aureolic acid/gilvocarcin class.

Vesicant Activity: Like Doxorubicin, Chrysomycin B is a potent vesicant. Extravasation

during IV injection causes severe tissue necrosis and skin ulcers.

Hepatotoxicity: High doses in mice showed elevated liver enzymes (ALT/AST), though

significantly less severe than the acute liver failure observed with Chrysomycin A.

Therapeutic Window: The therapeutic index (LD50 / ED50) for Chrysomycin B is narrow. In

mice, the LD50 is estimated between 40–80 mg/kg (IP), depending on the strain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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